3,3-Dimethyl-2-phenylcyclobutan-1-one
Description
3,3-Dimethyl-2-phenylcyclobutan-1-one is a cyclobutanone derivative featuring a phenyl substituent at position 2 and two methyl groups at position 3 of the strained four-membered ring. Cyclobutanones are of significant interest in organic synthesis due to their unique ring strain and reactivity, which enable diverse transformations such as ring-opening reactions and asymmetric catalysis.
Properties
IUPAC Name |
3,3-dimethyl-2-phenylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-10(13)11(12)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPKZXHBZINPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Phenylacetyl chloride undergoes deprotonation in the presence of a base such as N,N-diisopropylethylamine (DIPEA), forming a reactive ketene intermediate. This ketene participates in a thermal [2+2] cycloaddition with alkenes, such as isobutylene (2-methylpropene), catalyzed by trimethylaluminum (Me₃Al). The reaction proceeds at low temperatures (-78°C to -45°C) in anhydrous dichloromethane (CH₂Cl₂) to minimize side reactions.
The stereochemical outcome is influenced by the alkene’s substitution pattern. For example, using isobutylene introduces two methyl groups at the 3-position of the cyclobutanone ring, while the phenyl group occupies the 2-position. The reaction typically achieves yields of 80–85% with a diastereomeric ratio (dr) of 8:1 in favor of the trans-isomer.
Table 1: Optimization of [2+2] Cycloaddition for this compound
| Parameter | Optimal Condition | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Catalyst | Me₃Al (2.5 equiv) | 85 | 8:1 |
| Temperature | -45°C | 82 | 7:1 |
| Solvent | CH₂Cl₂ | 85 | 8:1 |
| Alkene | Isobutylene | 85 | 8:1 |
| Reaction Time | 2 hours | 85 | 8:1 |
Scope and Limitations
This method is highly efficient for alkenes with electron-donating groups, which enhance the cycloaddition’s rate and selectivity. However, sterically hindered alkenes may reduce yields due to unfavorable transition-state geometries. Additionally, the requirement for strict anhydrous conditions and low temperatures limits scalability for industrial applications.
Alkylation of 2-Phenylcyclobutan-1-one
Introducing methyl groups via alkylation of a pre-formed cyclobutanone scaffold offers an alternative route. This two-step approach involves synthesizing 2-phenylcyclobutan-1-one followed by regioselective methylation.
Synthesis of 2-Phenylcyclobutan-1-one
2-Phenylcyclobutan-1-one can be prepared via Baeyer-Villiger oxidation of 3-phenylcyclobutan-1-one using hydrogen peroxide (H₂O₂) and a chiral cobalt(III) salen complex as a catalyst. The oxidation proceeds with 70–75% yield and >90% enantiomeric excess (ee) under mild conditions (25°C, 12 hours).
Methylation Strategy
The 3-position of 2-phenylcyclobutan-1-one is alkylated using methyl iodide (CH₃I) and a strong base such as lithium diisopropylamide (LDA). Deprotonation of the α-hydrogen generates an enolate, which reacts with CH₃I to introduce the first methyl group. Repeating the process introduces the second methyl group, albeit with diminished yields due to steric hindrance.
Table 2: Methylation of 2-Phenylcyclobutan-1-one
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | LDA, CH₃I | THF, -78°C, 1 hour | 65 |
| 2 | LDA, CH₃I | THF, -78°C, 2 hours | 45 |
Challenges
The sequential alkylation suffers from low efficiency in the second methylation step (45% yield), necessitating chromatographic purification to isolate the desired product. Furthermore, competing side reactions, such as over-alkylation or ring-opening, further complicate the synthesis.
Lewis Acid-Catalyzed Cyclization of β-Keto Esters
Cyclization of β-keto esters bearing phenyl and methyl substituents provides another viable pathway. This method employs BF₃·OEt₂ as a Lewis acid to facilitate intramolecular cyclization, forming the cyclobutanone ring.
Substrate Preparation
The β-keto ester precursor is synthesized via Claisen condensation between methyl phenylacetate and methyl isobutyrate. The reaction proceeds in 60–65% yield under refluxing toluene with sodium hydride (NaH) as a base.
Cyclization Process
Treatment of the β-keto ester with BF₃·OEt₂ in dichloromethane at 0°C induces cyclization, yielding this compound in 70% yield. The mechanism involves coordination of BF₃ to the carbonyl oxygen, enhancing the electrophilicity of the ketone and promoting nucleophilic attack by the ester’s α-carbon.
Table 3: Cyclization of β-Keto Esters
| Lewis Acid | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| BF₃·OEt₂ | CH₂Cl₂ | 0°C | 70 |
| AlCl₃ | CH₂Cl₂ | 0°C | 55 |
| TiCl₄ | CH₂Cl₂ | 0°C | 50 |
Oxidative Ring Expansion of Methylenecyclopropanes
Recent advances in organoselenium-catalyzed oxidative ring expansion offer a novel route to cyclobutanones. This method transforms methylenecyclopropanes (MCPs) into cyclobutanones using hydrogen peroxide (H₂O₂) and a diphenyl diselenide catalyst[(PhSe)₂].
Reaction Protocol
A solution of MCP (e.g., 1,1’-(cyclopropylidenemethylene)dibenzene) and H₂O₂ in acetonitrile (MeCN) is heated to 50°C in the presence of 5 mol% (PhSe)₂. The reaction achieves 60% yield of this compound after 6 hours, with benzophenone as a minor byproduct (20% yield).
Mechanistic Insights
The selenium catalyst facilitates the cleavage of the cyclopropane ring, followed by oxygen insertion to form the ketone. The methyl groups originate from the MCP’s substituents, ensuring precise regiochemical control.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | Diastereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| [2+2] Cycloaddition | 85 | High (8:1 dr) | Moderate | High |
| Alkylation | 45 | Low | Low | Moderate |
| β-Keto Ester Cyclization | 70 | Moderate | High | Low |
| Ring Expansion | 60 | N/A | Moderate | High |
The [2+2] cycloaddition method outperforms others in yield and stereochemical control, making it the preferred choice for laboratory-scale synthesis. In contrast, the β-keto ester cyclization offers better scalability for industrial applications despite higher reagent costs.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-phenylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyclobutanone to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 3,3-dimethyl-2-phenylcyclobutanol or 3,3-dimethyl-2-phenylcyclobutane.
Substitution: Formation of nitro or bromo derivatives of the phenyl group.
Scientific Research Applications
3,3-Dimethyl-2-phenylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenylcyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of 3,3-Dimethylbutan-2-one Derivatives
Key Observations:
- Electronic Effects: The electron-withdrawing sulfonyl group in 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one increases polarity and melting point (80–81°C) compared to the electron-donating phenoxy derivative (37–38°C) .
- Synthetic Utility: Sulfonyl and phenoxy groups serve as directing groups in catalysis, enabling regioselective functionalization. The phenyl derivative () lacks such directing effects but is valuable for aryl ketone synthesis .
- Yield: The sulfonyl-substituted compound exhibits higher synthetic efficiency (84.1% yield) compared to the phenoxy analog (68%) due to better leaving-group ability of sulfinic acid .
Cyclobutanone vs. Butanone Core
The cyclobutanone ring in 3,3-dimethyl-2-phenylcyclobutan-1-one introduces significant ring strain (~26 kcal/mol vs. ~0 kcal/mol for acyclic ketones), enhancing reactivity in ring-opening and [2+2] cycloaddition reactions. In contrast, the butanone derivatives (Table 1) lack this strain, favoring stability and predictable nucleophilic additions .
Q & A
Q. How can the molecular structure of 3,3-dimethyl-2-phenylcyclobutan-1-one be confirmed experimentally?
- Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and stereochemistry . Complementary techniques include:
- NMR Spectroscopy : Assign substituents via / chemical shifts (e.g., ketone carbonyl at ~200–220 ppm in ).
- Mass Spectrometry : Confirm molecular weight (e.g., EI-MS for fragmentation patterns).
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer: Common strategies for cyclobutane synthesis include:
- [2+2] Cycloadditions : Photochemical or thermal dimerization of alkenes (e.g., phenyl-substituted enones).
- Ring-Closing via Intramolecular Reactions : Use of Grignard reagents or organocatalysts to form the strained ring.
Purification may require column chromatography or recrystallization due to steric hindrance from dimethyl/phenyl groups.
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer:
- IR Spectroscopy : Identify the ketone (C=O stretch ~1700 cm).
- NMR : Use DEPT-135 to distinguish CH groups (e.g., dimethyl at δ 1.0–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHO).
Advanced Research Questions
Q. How can the puckering conformation of the cyclobutane ring be analyzed?
Q. How can computational chemistry predict reactivity in ring-opening reactions?
- Methodological Answer: Use Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to:
- Calculate ring strain energy (cyclobutane ~27 kcal/mol).
- Model transition states for nucleophilic attacks or photolytic cleavage.
Compare with experimental kinetics (e.g., Arrhenius plots) to validate computational models.
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?
- Methodological Answer:
- Cross-Validation : Use multiple techniques (e.g., X-ray vs. neutron diffraction for H-atom positions).
- Dynamic Effects : Consider solution-phase conformational flexibility (NMR line-shape analysis) vs. static crystal structures.
- Software Tools : Refine data with SHELXL for crystallography and Gaussian/NWChem for computational comparisons.
Q. What strategies optimize crystallization for X-ray analysis?
- Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate).
- Temperature Control : Slow cooling from saturated solutions.
- Data Processing : Utilize WinGX for integration and scaling of diffraction data .
Q. How does steric hindrance from substituents influence reaction pathways?
- Methodological Answer:
- Kinetic Studies : Monitor reactions via in situ IR or HPLC to identify intermediates.
- Steric Maps : Generate using molecular modeling software (e.g., Mercury) to visualize hindered regions .
- Isotopic Labeling : Trace regioselectivity in ring-opening reactions (e.g., -labeling for ketone reactivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
